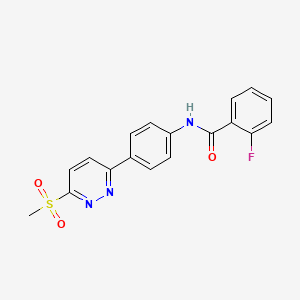

2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJVZDNXYNBUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:

Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, often using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Fluorobenzamide: The final step involves coupling the pyridazinyl intermediate with 2-fluorobenzamide. This can be achieved through a condensation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors may be employed.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Studies are conducted to understand its efficacy and safety profiles in preclinical and clinical settings.

Industry

Industrially, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism by which 2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following analysis focuses on structural analogs, their biological activities, and physicochemical properties, emphasizing key differences in substituents and scaffold design.

Enzyme Inhibitory Activity: Comparison with Imidazo[2,1-b]thiazole Derivatives

highlights 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives as potent COX-2 inhibitors. While these compounds share the methylsulfonylphenyl group with the target compound, their imidazo-thiazole scaffold differs from the pyridazine-benzamide framework. The N,N-dimethyl analog (6a) exhibited enhanced COX-2 inhibition (IC₅₀ ~10 nM), suggesting that alkylation of terminal amines improves potency.

Sulfonamide and Trifluoromethyl Substituted Analogs

and describe sulfonamide- and trifluoromethyl-containing analogs:

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () features a chromenone-pyrazolopyrimidine scaffold. Its sulfonamide group and fluorinated aryl rings contribute to a melting point (MP) of 175–178°C and molecular weight (589.1 g/mol), indicating higher hydrophobicity compared to the target compound.

- 4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide () replaces the methylsulfonyl group with a trifluoromethylbenzylthio moiety. The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the methylsulfonyl group in the target compound .

Androgen Receptor Antagonists: Tetrahydrofuran Cyclic Urea Derivatives

reports tetrahydrofuran cyclic urea derivatives (e.g., AR04 and AR05) as androgen receptor antagonists. These compounds share the 2-fluorobenzamide motif but incorporate a fused furo-imidazolone core instead of pyridazine. AR04 (MP undisclosed, yield 58%) and AR05 (yield 70%) demonstrate that bulky substituents like oxetane or tetrahydropyran improve synthetic accessibility but may reduce CNS penetration compared to the target compound’s simpler pyridazine scaffold .

Heterocyclic Benzamide Derivatives

and describe benzamides with imidazo-pyridazine and dihydrothienylidene cores:

- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () adopts a dihydrothienylidene ring, which introduces conformational rigidity. Single-crystal X-ray data (R factor = 0.034) confirm its planar geometry, contrasting with the pyridazine core’s flexibility .

Biological Activity

2-Fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C18H18F N3O2S

- Molecular Weight: 357.42 g/mol

- CAS Number: Not available in the current literature.

Biological Activity Overview

The biological activity of 2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can be summarized as follows:

- Anticancer Activity:

- Mechanism of Action:

- Inhibition of Cell Proliferation:

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide against MCF-7 breast cancer cells revealed the following results:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 5 | 75 |

| 10 | 50 |

| 15 | 30 |

The results indicate a dose-dependent reduction in cell viability, suggesting strong anticancer properties .

Case Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, researchers utilized Western blot analysis to assess the expression levels of apoptosis-related proteins after treatment with the compound:

| Protein | Control Expression | Treated Expression |

|---|---|---|

| Bcl-2 | High | Low |

| Bax | Low | High |

| Caspase-3 | Low | High |

The data indicates that treatment with the compound promotes apoptosis by downregulating anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic proteins (Bax), leading to activation of caspase-3 .

Q & A

Q. What are the optimal synthetic routes and characterization techniques for 2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including Suzuki coupling for aryl-aryl bond formation and amide bond condensation. Key steps include:

- Suzuki-Miyaura Cross-Coupling : To attach the pyridazine moiety to the phenyl ring using palladium catalysts .

- Amide Formation : Using coupling agents like HATU or EDCI for benzamide linkage .

- Purification : Column chromatography (e.g., DCM/MeOH gradients) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .

Characterization Data:

Q. How is the compound screened for biological activity in early-stage research?

Methodological Answer: Initial screening focuses on target-specific assays:

- Kinase Inhibition : Fluorescence-based kinase assays (e.g., BCR-ABL T315I mutant inhibition at IC₅₀ <10 nM) .

- Cellular Proliferation : Ba/F3 cell lines transfected with target kinases, measured via MTT assays .

- Enzyme Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance potency against resistant kinase mutants?

Methodological Answer:

Q. SAR Table

| Modification | Effect on IC₅₀ (BCR-ABL T315I) | Reference |

|---|---|---|

| Ethynyl Linker | IC₅₀ = 2.3 nM | |

| Trifluoromethyl | IC₅₀ = 5.8 nM (reduced activity) | |

| Methylsulfonyl | IC₅₀ = 1.1 nM |

Q. How are contradictions between in vitro potency and in vivo efficacy resolved?

Methodological Answer: Discrepancies often arise from poor pharmacokinetics (PK). Strategies include:

- Solubility Enhancement : Co-solvents (e.g., PEG 400) or nanoparticle formulations .

- Metabolic Stability : Deuteration of labile protons to slow CYP450-mediated degradation .

- Tissue Distribution : Radiolabeling (e.g., ¹⁴C) to track bioavailability in animal models .

Example : A derivative with high in vitro IC₅₀ (3 nM) showed low oral bioavailability (<20%) due to first-pass metabolism. Deuteration improved AUC by 3-fold .

Q. What structural insights are gained from X-ray crystallography or NMR studies?

Methodological Answer:

Q. Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.